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Compound of Interest

Compound Name: 4,4',4''-Trimethoxytrityl chloride

Cat. No.: B1348239 Get Quote

CAS Number: 49757-42-8

Synonyms: 4,4',4''-Trimethoxytriphenylmethyl chloride, Chlorotris(4-methoxyphenyl)methane,

TMT-Cl

This technical guide provides a comprehensive overview of 4,4',4''-Trimethoxytrityl chloride
(TMT-Cl), a crucial reagent in modern organic and medicinal chemistry. Tailored for

researchers, scientists, and drug development professionals, this document details the

compound's properties, synthesis, and primary applications, with a focus on its role as a

protecting group in the chemical synthesis of oligonucleotides.

Core Compound Data
4,4',4''-Trimethoxytrityl chloride is a derivative of trityl chloride, featuring three methoxy

groups on the phenyl rings. These electron-donating groups enhance the stability of the

corresponding trityl cation, making the TMT group more acid-labile and easier to remove

compared to the parent trityl or dimethoxytrityl (DMT) groups. This property is particularly

advantageous in the synthesis of sensitive biomolecules.

Table 1: Physicochemical Properties of 4,4',4''-Trimethoxytrityl Chloride
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Property Value

Molecular Formula C₂₂H₂₁ClO₃

Molecular Weight 368.85 g/mol [1]

Appearance Off-white to orange powder[2]

Melting Point 146-148 °C (lit.)[3][4]

Purity ≥99% (HPLC)[2]

Solubility
Soluble in organic solvents like

dichloromethane, pyridine, and tetrahydrofuran.

Storage Conditions Store at 0-8 °C, moisture sensitive[1][2]

Table 2: Spectroscopic Data of 4,4',4''-Trimethoxytrityl Chloride

Spectroscopic Data Value

SMILES String
COc1ccc(cc1)C(Cl)

(c2ccc(OC)cc2)c3ccc(OC)cc3

InChI

1S/C22H21ClO3/c1-24-19-10-4-16(5-11-

19)22(23,17-6-12-20(25-2)13-7-17)18-8-14-

21(26-3)15-9-18/h4-15H,1-3H3

InChI Key OBFCMKPFILBCSQ-UHFFFAOYSA-N

Synthesis of 4,4',4''-Trimethoxytrityl Chloride
The synthesis of 4,4',4''-Trimethoxytrityl chloride is typically achieved in a two-step process

starting from anisole and a suitable carbon trihalide, followed by the conversion of the resulting

triaryl methanol to the corresponding chloride.

Experimental Protocol: Synthesis of Tris(4-
methoxyphenyl)methanol
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Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a

dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

Grignard Reagent Preparation: In the flask, magnesium turnings are reacted with 4-

bromoanisole in anhydrous diethyl ether to form 4-methoxyphenylmagnesium bromide.

Reaction with Diethyl Carbonate: Diethyl carbonate is dissolved in anhydrous diethyl ether

and added dropwise to the Grignard reagent at 0 °C.

Reaction Progression: The reaction mixture is stirred at room temperature until the starting

material is consumed, as monitored by thin-layer chromatography (TLC).

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of

ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with

diethyl ether. The combined organic layers are washed with brine, dried over anhydrous

sodium sulfate, and the solvent is removed under reduced pressure.

Purification: The crude product is purified by column chromatography on silica gel to yield

tris(4-methoxyphenyl)methanol as a white solid.

Experimental Protocol: Conversion to 4,4',4''-
Trimethoxytrityl Chloride

Reaction Setup: Tris(4-methoxyphenyl)methanol is dissolved in a minimal amount of a

suitable anhydrous solvent, such as dichloromethane or toluene, in a flask equipped with a

magnetic stirrer and under an inert atmosphere.

Chlorination: Acetyl chloride or thionyl chloride is added dropwise to the solution at 0 °C.

Reaction Progression: The reaction is stirred at room temperature for several hours. The

progress of the reaction is monitored by TLC.

Workup: The solvent and excess reagent are removed under reduced pressure. The residue

is co-evaporated with toluene to remove traces of the chlorinating agent.

Purification: The resulting solid is triturated with a non-polar solvent like hexane to induce

crystallization and remove impurities, yielding 4,4',4''-Trimethoxytrityl chloride.
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Applications in Organic Synthesis
The primary application of 4,4',4''-Trimethoxytrityl chloride is as a protecting group for

primary hydroxyl functions, particularly in the synthesis of nucleosides, nucleotides, and

oligonucleotides. It is also utilized in the synthesis of complex organic molecules where

selective protection of a primary alcohol is required.

Protection of Primary Hydroxyl Groups
The TMT group is introduced by reacting the alcohol with TMT-Cl in the presence of a base,

such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Preparation: Anhydrous thymidine is dissolved in anhydrous pyridine in a round-bottom flask

under an inert atmosphere.

Reaction: 4,4',4''-Trimethoxytrityl chloride (1.1 equivalents) is added portion-wise to the

stirred solution at room temperature.

Monitoring: The reaction is monitored by TLC until the thymidine is consumed.

Workup: The reaction mixture is quenched with methanol and the solvent is removed under

reduced pressure. The residue is dissolved in dichloromethane and washed with a saturated

aqueous solution of sodium bicarbonate and then with brine.

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the

solvent is evaporated. The crude product is purified by column chromatography on silica gel

using a gradient of methanol in dichloromethane to afford 5'-O-(4,4',4''-

trimethoxytrityl)thymidine.

Solid-Phase Oligonucleotide Synthesis
The most prominent application of trityl-based protecting groups, including TMT-Cl, is in

automated solid-phase oligonucleotide synthesis using phosphoramidite chemistry. The TMT

group protects the 5'-hydroxyl of the nucleoside phosphoramidite building blocks and the

growing oligonucleotide chain. Its acid lability allows for its selective removal at the beginning

of each synthesis cycle.
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The Four-Step Synthesis Cycle
The synthesis of an oligonucleotide proceeds in a cyclical manner, with each cycle resulting in

the addition of one nucleotide to the growing chain.

1. Deblocking
(Detritylation)

2. CouplingAcid (TCA/DCA) 3. Capping

Activator
(Tetrazole) 4. OxidationAcetic Anhydride

Elongated Chain
(Ready for next cycle)

Iodine/Water

Start Cycle
(Solid Support with

protected Nucleoside)
Next Cycle

Click to download full resolution via product page

Oligonucleotide Synthesis Cycle Workflow

Experimental Protocol: Automated Solid-Phase
Synthesis of a Short DNA Oligonucleotide (e.g., 5'-TTT-
3')
This protocol outlines the synthesis of a trithymidine oligonucleotide on a controlled pore glass

(CPG) solid support functionalized with the first thymidine nucleoside.

Reagents and Solutions:

Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).

Activator Solution: 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile.

Phosphoramidite Solution: 0.1 M Thymidine phosphoramidite in acetonitrile.

Capping Solution A: Acetic anhydride/Pyridine/Tetrahydrofuran (THF).

Capping Solution B: 16% N-Methylimidazole in THF.

Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.

Washing Solvent: Anhydrous acetonitrile.
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Synthesis Cycle (repeated for each nucleotide addition):

Cycle 1: Addition of the second Thymidine

Deblocking (Detritylation): The CPG support is washed with acetonitrile. The deblocking

solution is passed through the synthesis column for 60-90 seconds to remove the 5'-DMT

group from the support-bound thymidine. The column is then washed thoroughly with

acetonitrile to remove the acid and the cleaved trityl cation.

Coupling: The phosphoramidite solution and the activator solution are delivered

simultaneously to the column and allowed to react for 60-120 seconds. The column is then

washed with acetonitrile.

Capping: Capping solutions A and B are delivered to the column to acetylate any

unreacted 5'-hydroxyl groups, preventing the formation of deletion sequences. The

reaction proceeds for 30-60 seconds, followed by an acetonitrile wash.

Oxidation: The oxidizing solution is delivered to the column to convert the unstable

phosphite triester linkage to a stable phosphate triester. The reaction time is 30-60

seconds, followed by a final acetonitrile wash.

Cycle 2: Addition of the third Thymidine

The four steps of deblocking, coupling, capping, and oxidation are repeated as in Cycle 1,

using thymidine phosphoramidite.

Cleavage and Deprotection
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all

remaining protecting groups on the nucleobases and the phosphate backbone are removed.

Cleavage from Support: The CPG support is transferred to a screw-cap vial. Concentrated

ammonium hydroxide (28-30%) is added to the vial. The vial is sealed and incubated at 55°C

for 8-12 hours. This step cleaves the oligonucleotide from the support and removes the

protecting groups from the phosphate backbone (cyanoethyl groups) and the nucleobases.
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Workup: The vial is cooled to room temperature, and the supernatant containing the crude

oligonucleotide is transferred to a new tube. The CPG is washed with water, and the

washings are combined with the supernatant.

Final Deprotection (if DMT-on): If the final 5'-DMT group was left on for purification purposes

("DMT-on" synthesis), it is removed by treating the oligonucleotide with 80% aqueous acetic

acid for 15-30 minutes at room temperature. The reaction is then quenched by the addition of

a buffer.

Purification: The crude oligonucleotide is purified by methods such as polyacrylamide gel

electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or cartridge

purification to yield the final product.

Logical Workflow Diagram
The following diagram illustrates the overall workflow from the synthesis of the protecting agent

to its application in creating a final, purified oligonucleotide.
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Overall workflow from synthesis to application.
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Conclusion
4,4',4''-Trimethoxytrityl chloride is an indispensable tool in the field of nucleic acid chemistry

and the broader landscape of organic synthesis. Its enhanced acid lability provides a significant

advantage for the protection of primary hydroxyl groups in sensitive molecules. The detailed

protocols and workflows presented in this guide are intended to provide researchers and drug

development professionals with a thorough understanding of the synthesis and application of

this versatile reagent, facilitating its effective use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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